D-Apiitol

Description

Structure

3D Structure

Properties

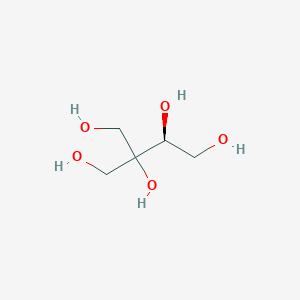

IUPAC Name |

(3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXWEZQDLHNYFR-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(CO)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147421 |

Source

|

| Record name | 3-(Hydroxymethyl)erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10592-17-3 |

Source

|

| Record name | (3S)-2-(Hydroxymethyl)-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10592-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)erythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF6HM7MWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural sources of D-Apiitol in plants

An In-Depth Technical Guide to the Natural Sources, Analysis, and Therapeutic Potential of D-Apiitol in Plants

Introduction

D-Apiose, a unique plant-specific branched-chain monosaccharide, is a fundamental component of the complex pectin polysaccharides that comprise the primary cell walls of vascular plants. Its corresponding sugar alcohol, this compound, is formed through the reduction of D-Apiose. The name itself is derived from Apium (celery), highlighting a key botanical source. The structural significance of D-Apiose is paramount; it is an essential constituent of the rhamnogalacturonan II (RG-II) pectic domain, where it plays an indispensable role in forming borate diester cross-links.[1][2] These cross-links are critical for the tensile strength and integrity of the cell wall, influencing plant growth and development.

While the structural importance of D-Apiose is well-established, the independent biological activity of its reduced form, this compound, remains largely unexplored. This presents a compelling opportunity for researchers, particularly in the field of drug discovery and development. The study of structurally similar plant-derived polyols has revealed significant pharmacological activities, suggesting that this compound may be an overlooked molecule with therapeutic potential.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the known botanical sources of this compound, its biosynthetic pathway, and robust methodologies for its extraction and quantification from plant matrices. Furthermore, by drawing parallels with structurally related compounds, it illuminates the potential pharmacological value of this compound, aiming to catalyze further investigation into this intriguing natural product.

Natural Occurrence and Principal Plant Sources

D-Apiose, and by extension this compound, is widely distributed throughout the plant kingdom, characteristically found in vascular plants, including ferns, gymnosperms, and angiosperms.[3] While it is a component of most plant cell walls, certain plant families are known to contain more significant quantities.

The most prominent sources belong to the Apiaceae family, which includes common herbs and vegetables.[4]

-

Parsley (Petroselinum crispum): Both the leaves and seeds are recognized as primary sources. The historical study of apiose and its derivatives frequently utilizes parsley.[1][5]

-

Celery (Apium graveolens): The seeds and leaves contain notable amounts of related compounds, and the genus gives apiose its name.[6]

-

Duckweed (Lemna minor): This small aquatic plant has been a model organism for elucidating the biosynthetic pathway of D-Apiose due to its efficient incorporation of precursors into its cell walls.[5]

While direct quantitative measurements for this compound across a wide range of plants are not extensively documented in current literature, analysis of related phytochemicals in the Apiaceae family underscores their rich and complex chemistry. The table below presents the composition of major volatile compounds found in celery and parsley extracts, which often include the phenylpropene "apiole," a distinct but historically associated compound. It is crucial to note that these values do not represent this compound concentration but are provided to give context to the chemical profile of its primary plant sources.

| Plant Source | Plant Part | Major Compound(s) Identified | Reported Concentration (%) | Reference |

| Petroselinum crispum (Parsley) | Fruit (Seed) | Apiole | >85% | [7] |

| Petroselinum crispum (Parsley) | Root | Apiole, Myristicin | 34.5%, 28.8% | [8] |

| Apium graveolens (Celery) | Fruit (Seed) | Sedanolide, Limonene | >70%, ~4-7% | [9] |

Note: The compound "apiole" (a phenylpropene) is chemically distinct from "D-Apiose" (a sugar) and "this compound" (a sugar alcohol). The data is illustrative of the chemical richness of these plants.

Biosynthesis of this compound in Planta

The formation of this compound is contingent on the biosynthesis of its precursor, D-Apiose. The pathway is a remarkably elegant enzymatic process that converts a common sugar nucleotide into the unique branched-chain structure of apiose.

The established biosynthetic route begins with UDP-D-glucuronic acid . This precursor is acted upon by the NAD-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS) .[1][2] This enzyme catalyzes a complex reaction involving decarboxylation and a subsequent rearrangement of the carbon skeleton, leading to a furanose ring contraction and the formation of the characteristic hydroxymethyl branch at the C3 position.[1][2]

Interestingly, the AXS enzyme is bifunctional, producing both UDP-D-apiose and its non-branched isomer, UDP-D-xylose.[1][2] Once UDP-D-apiose is formed, glycosyltransferases incorporate the apiosyl residue into pectin chains. The free D-Apiose can then be reduced by reductase enzymes within the cell to form this compound, although this final step is less characterized than the formation of the sugar itself.

Methodologies for Extraction, Isolation, and Quantification

A robust and validated analytical workflow is essential for the accurate study of this compound from complex plant matrices. As a polar polyol, this compound requires specific considerations for its extraction and analysis, particularly for gas chromatography-based methods.

Sample Preparation

The initial preparation of the plant material is critical for efficient extraction.

-

Harvesting and Cleaning: Harvest the desired plant part (e.g., leaves, seeds). Wash thoroughly with deionized water to remove surface contaminants and blot dry.

-

Grinding: Immediately freeze the material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation and maximizes the surface area for extraction.

-

Lyophilization: For quantitative analysis, freeze-dry (lyophilize) the powdered sample to a constant weight. This removes water without thermal degradation and allows for results to be standardized to dry weight. Store the lyophilized powder at -80°C in an airtight, desiccated container.

Extraction

The goal is to efficiently extract the polar this compound while minimizing co-extraction of interfering nonpolar compounds.

-

Solvent Extraction: Maceration or sonication with a polar solvent is effective. A common choice is an 80:20 methanol:water (v/v) solution. The small amount of water ensures the extraction of highly polar polyols, while the methanol efficiently penetrates the tissue and precipitates many proteins.

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[10]

-

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which significantly improves extraction efficiency and speed for compounds like inositols.

After extraction, the mixture should be centrifuged (e.g., 10,000 x g for 15 minutes) and the supernatant filtered (e.g., through a 0.45 µm filter) to remove particulate matter.[11]

A Validated Protocol for Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for quantifying small molecules. However, because this compound is a non-volatile polyol, a critical derivatization step is required to make it amenable to GC analysis.

Step 1: Crude Extraction

-

Weigh approximately 100 mg of lyophilized plant powder into a centrifuge tube.

-

Add 5 mL of 80% methanol.

-

Add a known amount of an internal standard (e.g., sorbitol or adonitol) for accurate quantification.

-

Vortex vigorously and incubate in an ultrasonic bath for 30 minutes at 40°C.

-

Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.

-

Repeat the extraction on the pellet and combine the supernatants.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

Step 2: Derivatization (Silylation) This step replaces the polar hydroxyl (-OH) groups with nonpolar trimethylsilyl (TMS) groups, rendering the molecule volatile.

-

To the dried extract, add 100 µL of pyridine to ensure a dry, basic environment.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete reaction.

-

Cool to room temperature before injection into the GC-MS.

Step 3: GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Column: Use a non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, HP-5ms).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600. The TMS-derivatized Apiitol will produce a characteristic fragmentation pattern for identification and quantification.

Step 4: Quantification

-

Identification: Identify the this compound-TMS peak based on its retention time and mass spectrum compared to an authentic standard.

-

Calibration: Prepare a calibration curve by derivatizing known concentrations of this compound standard with the same internal standard concentration.

-

Calculation: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacological Potential: Insights from a Structural Analogue

While direct pharmacological studies on this compound are scarce, significant insights can be gained from examining its close structural analogue, D-Pinitol . D-Pinitol (3-O-methyl-D-chiro-inositol) is another naturally occurring plant cyclitol (a type of polyol) that has been the subject of extensive pharmacological research. Its well-documented biological activities provide a strong rationale for investigating this compound as a potential therapeutic agent.

A comprehensive 2022 review highlighted the multifaceted pharmacological effects of D-Pinitol, which include potent anti-diabetic, anti-inflammatory, antioxidant, and hepatoprotective activities.[13]

Anti-Diabetic Activity

D-Pinitol has demonstrated significant anti-diabetic effects, primarily through its insulin-mimetic properties. Research shows it can improve glucose tolerance and stimulate glucose uptake in cells.[14] This action is crucial for managing hyperglycemia, a hallmark of diabetes mellitus. The mechanisms involve enhancing insulin signaling pathways, which facilitates the transport of glucose from the bloodstream into tissues. Given that managing postprandial hyperglycemia is a key therapeutic strategy, and other plant extracts are evaluated for their ability to inhibit enzymes like α-glucosidase, this compound warrants investigation for similar effects.[15][16]

Anti-Inflammatory Effects

Chronic inflammation is an underlying factor in a host of pathologies, including arthritis, metabolic syndrome, and neurodegenerative diseases.[10][17] D-Pinitol has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[13] It can suppress the production of pro-inflammatory mediators and down-regulate signaling cascades like NF-κB, which is a central regulator of the inflammatory response.[4][13] This activity is a highly sought-after characteristic in drug development. The potential for this compound to exhibit similar anti-inflammatory properties makes it a compelling candidate for further study.

The proven bioactivities of D-Pinitol strongly suggest that this compound, as a fellow plant-derived polyol, may possess a similar, yet-undiscovered, pharmacological profile. This structural analogy provides a solid, scientifically-grounded hypothesis for drug development professionals to pursue the isolation and biological screening of this compound.

Conclusion

This compound is a naturally occurring sugar alcohol derived from the structurally vital, plant-specific sugar D-Apiose. While its primary known role is linked to the structural integrity of the plant cell wall, its potential as a bioactive molecule is only beginning to be appreciated. The principal botanical sources, members of the Apiaceae family like parsley and celery, are readily available, providing a consistent supply for research and development.

This guide has detailed a clear and robust framework for the scientific investigation of this compound. The biosynthetic pathway is well-understood, originating from UDP-D-glucuronic acid via the enzyme AXS. Furthermore, established analytical chemistry protocols, particularly derivatization followed by GC-MS analysis, provide a reliable method for the extraction, identification, and quantification of this compound from complex plant matrices.

The most compelling case for future research lies in its therapeutic potential. The significant anti-diabetic and anti-inflammatory activities of the structurally analogous compound D-Pinitol provide a strong rationale for exploring this compound for similar pharmacological effects. For researchers and drug development professionals, this compound represents an untapped natural resource with the potential to yield novel therapeutic leads. Future work should focus on systematic screening of various plant sources to quantify this compound content and comprehensive biological assays to elucidate its specific mechanisms of action.

References

-

Antidiabetic activity, glucose uptake stimulation and α-glucosidase inhibitory effect of Chrysophyllum cainito L. stem bark extract. (2018). National Institutes of Health. [Link]

-

Pharmacological effects of D-Pinitol - A comprehensive review. (2022). PubMed. [Link]

-

Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2. (2022). PubMed. [Link]

-

Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity. (2020). National Institutes of Health. [Link]

-

The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. (2003). ResearchGate. [Link]

-

Apiose: one of nature's witty games. (2016). Glycobiology - Oxford Academic. [Link]

-

The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. (2003). PubMed. [Link]

-

Phytolith extraction and counting procedure for modern plant material rich in silica skeletons v1. (2022). ResearchGate. [Link]

-

In Vitro Evaluation of the Anti-Diabetic Potential of Aqueous Acetone Helichrysum petiolare Extract (AAHPE) with Molecular Docking Relevance in Diabetes Mellitus. (2022). MDPI. [Link]

-

Composition of the essential oil of dill, celery, and parsley from Estonia. (2021). Estonian Journal of Earth Sciences. [Link]

-

Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. (2013). PubMed. [Link]

-

The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation. (2022). MDPI. [Link]

-

Improvement in Pharmacological Activity of Mahkota Dewa (Phaleria macrocarpa (Schef. Boerl)) Seed Extracts in Nanoemulsion Dosage Form: In vitro and In vivo Studies. (2020). ResearchGate. [Link]

-

Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity. (2020). ResearchGate. [Link]

-

Potential Antidiabetic Activity of Extracts and Isolated Compound from Adenosma bracteosum (Bonati). (2020). National Institutes of Health. [Link]

-

The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea. (2007). Digital Showcase @ University of Lynchburg. [Link]

-

Inositol Metabolism in Plants. IV. Biosynthesis of Apiose in Lemna and Petroselinum. (1967). PubMed. [Link]

-

Phytolith extraction and counting procedure for modern plant material rich in silica skeletons. (2022). protocols.io. [Link]

-

Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. (2017). National Institutes of Health. [Link]

-

Natural Sources, Pharmacological Properties, and Health Benefits of Daucosterol: Versatility of Actions. (2023). MDPI. [Link]

-

Apiole. (n.d.). Wikipedia. [Link]

-

Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). National Institutes of Health. [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. [Link]

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2024). MDPI. [Link]

-

In-vitro anti-diabetic activity and in-silico studies of binding energies of palmatine with alpha-amylase, alpha-glucosidase and DPP-IV enzymes. (2020). Pharmacia. [Link]

-

Extraction of API from sample matrix? (2023). ResearchGate. [Link]

-

Evaluation of anti-inflammatory and antinociceptive effects of D-002 (beeswax alcohols). (2011). PubMed. [Link]

-

A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life”. (2022). PubMed Central. [Link]

-

Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. (2014). National Institutes of Health. [Link]

-

Potential Antidiabetic Activity of Extracts and Isolated Compound from Adenosma bracteosum (Bonati). (2020). ResearchGate. [Link]

-

Essential oil Percentage of Celery and Parsley and Their Components as Affected by Method Extraction. (2019). Auctores Publishing. [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland School of Pharmacy. [Link]

-

A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. (2022). National Institutes of Health. [Link]

-

Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. (2019). ResearchGate. [Link]

-

Pharmacologic activities of phytosteroids in inflammatory diseases: Mechanism of action and therapeutic potentials. (2021). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inositol Metabolism in Plants. IV. Biosynthesis of Apiose in Lemna and Petroselinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apiole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. kirj.ee [kirj.ee]

- 9. Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacological effects of D-Pinitol - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antidiabetic activity, glucose uptake stimulation and α-glucosidase inhibitory effect of Chrysophyllum cainito L. stem bark extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Potential Antidiabetic Activity of Extracts and Isolated Compound from Adenosma bracteosum (Bonati) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Technical Guide: Discovery, Isolation, and Characterization of D-Apiitol

Executive Summary

D-Apiitol (1-deoxy-D-threo-3-hydroxymethyl-pentitol) is a rare, branched-chain sugar alcohol (polyol) primarily associated with the seagrass genus Posidonia. Unlike common linear polyols (e.g., sorbitol, mannitol), this compound possesses a unique tertiary carbon structure derived from its precursor, D-Apiose.

This guide provides a definitive technical workflow for the isolation of this compound from natural sources, its biosynthetic logic, and the structural elucidation parameters required for validation. The protocols herein are synthesized from foundational carbohydrate chemistry (Bell, Patrick, Watson) and modernized for contemporary laboratory standards.

Part 1: Chemical Identity & Significance

This compound is the reduction product of D-Apiose. Its structural uniqueness lies in the hydroxymethyl branch at the C-3 position, creating a tertiary alcohol center that presents specific challenges and opportunities in stereoselective synthesis and chelation chemistry.

| Property | Specification |

| IUPAC Name | (3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol |

| Common Name | This compound |

| Formula | C₅H₁₂O₅ |

| MW | 152.15 g/mol |

| Physical State | Viscous syrup (hygroscopic); crystallizes with difficulty |

| Solubility | Highly soluble in water; sparingly soluble in ethanol |

| Precursor | D-Apiose (via D-Apiose Reductase) |

Part 2: Biosynthetic Origin & Pathway

The accumulation of this compound is a chemotaxonomic marker for Posidonia oceanica and Posidonia australis. In these marine angiosperms, this compound serves as a major soluble carbohydrate, potentially functioning as an osmoprotectant or a carbon reserve.

The biosynthesis diverges from the standard pentose phosphate pathway. The pivotal step is the ring contraction of UDP-D-glucuronic acid to form the branched UDP-D-apiose, followed by hydrolysis and enzymatic reduction.

Biosynthetic Signaling Pathway (DOT Visualization)

Figure 1: Enzymatic pathway from UDP-Glucuronic acid to this compound in Posidonia species.

Part 3: Isolation Protocol

Objective: Isolate high-purity this compound from Posidonia oceanica leaves. Safety Note: Standard PPE required.[1] Ethanol is flammable.

Phase A: Extraction (The "Bell" Modification)

Rationale: Ethanol is used to precipitate high-molecular-weight polysaccharides (pectins) and proteins while keeping the small molecular weight polyols in solution.

-

Harvesting: Collect fresh Posidonia leaves. Wash with distilled water to remove sea salt and epiphytes.

-

Maceration: Mince 500g of wet leaf tissue.

-

Solvent Addition: Suspend tissue in 2L of boiling 80% Ethanol (v/v).

-

Reflux: Heat under reflux for 2 hours to ensure complete extraction of soluble sugars.

-

Filtration: Filter the hot mixture through a Buchner funnel (Whatman No. 1). Retain the filtrate.

-

Re-extraction: Re-suspend the residue in 1L of 80% Ethanol and reflux for another hour. Combine filtrates.

Phase B: Purification (Ion Exchange & Fractionation)

Rationale: Plant extracts contain inorganic salts and charged amino acids that interfere with crystallization/characterization. Mixed-bed ion exchange removes these impurities.

-

Depigmentation: Treat the ethanolic extract with activated charcoal (10g) for 30 minutes at 50°C. Filter through Celite to remove charcoal.

-

Concentration: Evaporate ethanol under reduced pressure (Rotavap, <45°C) to a syrup volume of ~100mL.

-

Deionization:

-

Pass the aqueous syrup through a cation exchange column (e.g., Amberlite IR-120, H+ form).

-

Pass the eluate through an anion exchange column (e.g., Amberlite IRA-400, OH- or Carbonate form).

-

Validation: Check conductivity of eluate; it should be near zero.

-

-

Carbon Column Chromatography:

Phase C: Isolation Workflow (DOT Visualization)

Figure 2: Step-by-step isolation workflow for this compound from seagrass biomass.

Part 4: Structural Elucidation & Validation

Since this compound is often isolated as a syrup, definitive identification requires derivatization or advanced spectroscopy.

Derivatization (Self-Validating Step)

To confirm the identity without relying solely on the syrup's rotation, convert the polyol to its crystalline acetonide derivative.

-

Reaction: React this compound with acetone in the presence of conc. H₂SO₄ (catalytic) or ZnCl₂.

-

Product: Di-O-isopropylidene-D-apiitol.

-

Melting Point Validation: The derivative should form needles with a melting point of approximately 81–83°C (consistent with D-apiose derivatives cited in Bell/Watson). Note: Free this compound is difficult to crystallize.

Nuclear Magnetic Resonance (NMR)

The symmetry (or lack thereof) in this compound provides a distinct fingerprint.

Predicted ¹³C NMR Shifts (D₂O):

| Carbon Position | Approx.[6] Shift (ppm) | Type | Notes |

| C-1 | 61.0 - 63.0 | CH₂OH | Primary alcohol |

| C-2 | 70.0 - 72.0 | CHOH | Secondary alcohol |

| C-3 | 76.0 - 78.0 | Cq | Quaternary carbon (Branch point) |

| C-3' (Branch) | 60.0 - 62.0 | CH₂OH | Hydroxymethyl branch |

| C-4 | 61.0 - 63.0 | CH₂OH | Primary alcohol |

Interpretation: The presence of a quaternary carbon signal (C-3) around 76-78 ppm that does not show DEPT-135 positive phasing is the diagnostic signature of the branched apiitol skeleton, distinguishing it from linear pentitols like xylitol.

Periodate Oxidation

-

Mechanism: Periodate cleaves vicinal diols.

-

Stoichiometry: this compound consumes periodate and liberates formaldehyde (from primary alcohol termini).

-

Result: Quantifiable release of formaldehyde confirms the number of terminal -CH₂OH groups.

References

-

Bell, D. J., & Petrie, J. M. (1954). The occurrence of D-apiose in Posidonia australis. Biochemical Journal.

-

[Link]

-

-

Watson, R. R., & Orenstein, N. S. (1975). Chemistry and Biochemistry of Apiose.

-

[Link]

-

-

Roberts, R. M., Shah, R. H., & Loewus, F. (1967). Biosynthesis of Apiose in Lemna and Petroselinum. Plant Physiology.

-

[Link]

-

-

PubChem Compound Summary. (n.d.). This compound.

-

[Link]

-

-

Patrick, V. J. (1956). The occurrence of apiose in Hevea brasiliensis. Nature .[2][3][5]

-

[Link]

-

Sources

Targeting the Branched-Chain Polyol: D-Apiitol in Plant Metabolism and Bioengineering

Executive Summary: The Metabolic Niche of D-Apiitol

While the branched-chain monosaccharide D-apiose is widely recognized for its critical structural role in rhamnogalacturonan II (RG-II) pectin cross-linking, its reduced sugar alcohol form, This compound , occupies a distinct and under-researched metabolic niche.

Unlike ubiquitous polyols (e.g., mannitol, sorbitol), this compound is rare, accumulating significantly in specific lineages such as Apios americana (American groundnut). Its biological significance lies in its unique branched carbon skeleton (

This guide provides a technical deep-dive into the biochemistry, extraction, and quantification of this compound, distinguishing it from its aldose precursor to aid in metabolic engineering and phytochemical analysis.

Biosynthetic Pathway & Enzymology[1][2][3]

The synthesis of this compound is a terminal reduction step branching off the nucleotide sugar metabolism pathway. It fundamentally relies on the availability of UDP-D-apiose .

The Pathway Mechanism[4]

-

Precursor Activation: UDP-D-glucuronic acid is decarboxylated and rearranged by UDP-apiose/UDP-xylose synthase (UAS) .[1][2][3] This is the committed step for branched-chain sugar formation.

-

Hydrolysis: UDP-D-apiose is hydrolyzed to free D-apiose (a step often coupled with cell wall biosynthesis or secondary metabolite glycosylation).

-

Reductive Conversion: Free D-apiose is reduced to this compound by D-apiose reductase (also characterized as this compound dehydrogenase in the reverse reaction).

Enzyme Characteristics: D-Apiose Reductase

-

Cofactor Specificity: NAD(H) or NADP(H) dependent.

-

Equilibrium: The reaction is reversible. In Apios americana, the accumulation of apiitol suggests a strong drive toward reduction in tuberous tissues, likely acting as a carbon sink.

-

Stereochemistry: The enzyme acts on the aldehyde group at C1 of the open-chain form of D-apiose, converting it to a primary alcohol.

Pathway Visualization (DOT)

Caption: The metabolic bifurcation of D-apiose. While the majority of apiose is funneled into cell wall biosynthesis (RG-II), a specific reductive pathway converts it to this compound, serving as a soluble metabolite.

Physiological Significance

Carbon Storage & Osmoprotection

In Apios americana, this compound accumulates in tubers. Unlike starch, which is osmotically inactive, this compound is a soluble polyol.

-

Osmotic Adjustment: Similar to mannitol in celery (Apium graveolens), apiitol likely contributes to turgor maintenance under drought or salinity stress without interfering with cellular metabolism (compatible solute).

-

Metabolic Bypass: The branched chain renders apiitol resistant to standard glycolytic enzymes (e.g., hexokinase), allowing the plant to store carbon in a form that pathogens or competitors may not easily metabolize.

Comparative Properties[4]

| Property | D-Apiose | This compound | Biological Role |

| Chemical Class | Branched Aldopentose | Branched Sugar Alcohol | |

| Solubility | High | High | Transport/Storage |

| Reactivity | High (Reducing Sugar) | Low (Non-reducing) | Stability |

| Primary Sink | Cell Wall (RG-II), Secondary Metabolites (Apiin) | Cytosol / Vacuole | Structural vs. Osmotic |

| Key Detection | Acid Hydrolysis required for release | Free soluble form | Analysis Strategy |

Experimental Protocol: Extraction & Quantification

Objective: Isolate and quantify endogenous this compound from plant tissue without confounding interference from D-apiose.

Critical Note: Standard sugar analysis often involves reducing sugars with Sodium Borohydride (

Reagents Required[4]

-

Extraction Solvent: 80% Ethanol (v/v).

-

Internal Standard: Ribitol or Xylitol (100 µg/mL).

-

Derivatization Agents: Methoxyamine hydrochloride (in pyridine); MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Step-by-Step Workflow

-

Tissue Disruption:

-

Flash freeze 100mg of fresh plant tissue (e.g., Apios tuber or Lemna fronds) in liquid nitrogen.

-

Grind to a fine powder using a bead beater.

-

-

Metabolite Extraction:

-

Add 1.0 mL of 80% Ethanol (pre-chilled to -20°C) to the powder.

-

Vortex for 30 seconds; incubate at 70°C for 15 minutes (to inactivate enzymes like APIDH).

-

Centrifuge at 12,000 x g for 10 minutes. Collect supernatant.

-

Optional: Re-extract pellet with 50% ethanol to maximize yield.

-

-

Sample Preparation:

-

Add 50 µL of Internal Standard to 200 µL of supernatant.

-

Evaporate to complete dryness using a vacuum concentrator (SpeedVac).

-

-

Derivatization (Two-Step):

-

Oximation: Add 40 µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 30°C for 90 min. (Protects ketone/aldehyde groups of sugars, preventing ring closure).

-

Silylation: Add 60 µL MSTFA. Incubate at 37°C for 30 min. (Volatilizes hydroxyl groups).

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet: 250°C, Splitless.

-

Oven Program: 70°C (2 min) -> 10°C/min -> 300°C (5 min).

-

Identification: this compound will elute as a single peak (due to symmetry/lack of anomers). D-Apiose will elute as two peaks (syn/anti oximes) if present.

-

Analytical Logic Diagram (DOT)

Caption: Workflow for distinguishing this compound from D-Apiose. The absence of a reduction step prior to derivatization is critical for accurate quantification.

Pharmaceutical & Bioengineering Implications[1][3][7][8]

Chiral Synthon Potential

This compound possesses a branched structure (

-

Drug Development: The unique branching mimics the transition states of certain glycosidases, making apiitol derivatives potential candidates for glycosidase inhibitors (anti-viral or anti-diabetic drugs).

-

Prodrugs: The primary alcohol groups on the branch offer conjugation sites for increasing the solubility of hydrophobic drugs.

Metabolic Engineering Targets

To engineer crops for drought tolerance:

-

Overexpression: Introduce AXS (Synthase) and APIDH (Dehydrogenase) into target crops (e.g., rice, maize).

-

Sink Creation: This diverts a portion of the UDP-glucuronate pool into a soluble, non-metabolizable osmoprotectant (apiitol), potentially enhancing stress resilience without affecting starch yield significantly.

References

-

Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis.[4][2][3] The Plant Journal. Link

-

Neal, D. L., & Kindel, P. K. (1970).[4] D-Apiose Reductase from Aerobacter aerogenes. Journal of Bacteriology. Link

-

Hanna, R., Picken, M., & Mendicino, J. (1973).[4] Purification of a this compound dehydrogenase from a Micrococcus sp. Biochimica et Biophysica Acta (BBA). Link

-

O'Neill, M. A., et al. (2004).[4] Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide.[5][4][6] Annual Review of Plant Biology. Link

-

Musgrave, D. R., et al. (2008). Apios americana: The potential of a tuberous legume.[7] New Zealand Journal of Crop and Horticultural Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Functional assignment of multiple catabolic pathways for D-apiose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. honest-food.net [honest-food.net]

The Occurrence and Analysis of D-Apiitol in Marine Plants: A Technical Guide for Researchers

Foreword: Unveiling a Niche Polyol in the Marine Environment

The vast and chemically diverse marine flora represents a significant reservoir of novel bioactive compounds with untapped potential for pharmaceutical and biotechnological applications. Among the myriad of molecules produced by these organisms, branched-chain sugars and their derivatives are a fascinating yet underexplored class. This technical guide focuses on D-apiitol, a five-carbon branched-chain sugar alcohol, and its occurrence in marine plants. For researchers, scientists, and drug development professionals, understanding the distribution, biological role, and analytical methodologies for such compounds is paramount to harnessing their potential. This document provides an in-depth exploration of this compound in the marine botanical world, from its biosynthetic origins to detailed protocols for its extraction and characterization, underpinned by field-proven insights and a commitment to scientific rigor.

The Presence of this compound in Marine Flora: A Focus on Seagrasses

This compound is the alcohol derivative of D-apiose, a branched-chain pentose. The presence of D-apiose is well-documented as a constituent of the cell wall polysaccharides in a number of aquatic monocotyledons, including various species of seagrass.[1] Consequently, the occurrence of this compound in these marine angiosperms is a logical and confirmed finding.

Seagrasses, in particular, have been identified as a key source of this compound. For instance, the analysis of neutral monosaccharides in the leaves of the seagrass Enhalus acoroides has revealed the presence of apiose, which upon reduction and acetylation, is detected as apiitol tetra- and penta-acetates by gas chromatography.[2] While comprehensive quantitative surveys across a wide range of marine plants are still emerging, the established presence of D-apiose in the cell walls of seagrasses like those from the genera Zostera and Posidonia strongly suggests that this compound is a characteristic metabolite in these ecosystems.[1]

Table 1: Documented and Implied Occurrence of this compound in Marine Plants

| Marine Plant Category | Genus/Species | Evidence of this compound/D-Apiose | Reference(s) |

| Seagrasses | Enhalus acoroides | Direct detection of apiitol derivatives | [2] |

| Zostera sp. | Presence of apiogalacturonan in cell walls | [1] | |

| Posidonia sp. | Presence of apiogalacturonan in cell walls | [1] | |

| Aquatic Monocots | Lemna sp. (Duckweed) | Presence of apiogalacturonan in cell walls | [1] |

Biosynthesis and Biological Significance of this compound in Marine Plants

The metabolic journey to this compound begins with the biosynthesis of its precursor, D-apiose. In plants, D-apiose is formed from UDP-D-glucuronic acid through a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase.[3] This enzymatic process involves decarboxylation and a rearrangement of the carbon skeleton.[3] The subsequent reduction of D-apiose to this compound is a plausible biochemical step, likely facilitated by an aldo-keto reductase or a similar enzyme.

The primary biological role of this compound in marine plants is likely associated with osmotic adjustment. Marine angiosperms, such as seagrasses, thrive in saline environments and must maintain cellular turgor against the high osmotic pressure of seawater.[4] To achieve this, they accumulate compatible solutes, or osmolytes, which are small organic molecules that do not interfere with cellular metabolism.[5][6] Sugar alcohols (polyols) are well-known osmolytes in plants and algae, contributing to osmotic balance and protecting cellular structures from the deleterious effects of high salt concentrations.[7][8] The accumulation of this compound in the cytoplasm would allow for the vacuolar sequestration of inorganic ions like Na+ and Cl-, a key strategy for salt tolerance in halophytes.[6]

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound from UDP-D-Glucuronic Acid.

Methodologies for the Extraction, Identification, and Quantification of this compound

The successful analysis of this compound from marine plant tissues requires a systematic workflow encompassing efficient extraction, purification, and sensitive detection. The following protocols are based on established methodologies for the analysis of sugars and polyols from plant matrices and are adapted for the specific context of this compound in marine plants.

Extraction of this compound from Marine Plant Tissue

The initial step involves the careful collection and preparation of the plant material to preserve the integrity of the target analyte.

Step-by-Step Protocol:

-

Sample Collection and Preparation:

-

Harvest fresh marine plant material (e.g., leaves of Zostera marina or Posidonia oceanica).

-

Gently rinse with fresh water to remove salt and epiphytes.

-

Blot dry and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the samples to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.

-

Add 10 mL of 80% (v/v) ethanol.

-

Vortex thoroughly to ensure complete mixing.

-

Incubate in a water bath at 80°C for 1 hour, with intermittent vortexing every 15 minutes.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure exhaustive extraction.

-

Combine the supernatants.

-

-

Purification of the Extract:

-

Evaporate the combined ethanolic extracts to dryness under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried residue in a known volume (e.g., 2 mL) of ultrapure water.

-

To remove interfering charged molecules, pass the aqueous extract through a mixed-bed ion-exchange column (e.g., Dowex 50W-X8 H+ and Dowex 1-X8 formate).

-

Collect the eluate, which now contains the neutral sugars and polyols, including this compound.

-

Filter the eluate through a 0.22 µm syringe filter prior to chromatographic analysis.

-

Diagram 2: Workflow for this compound Extraction and Analysis

Caption: Overview of the this compound extraction and analysis workflow.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile polyols like this compound, a derivatization step is necessary to increase their volatility.

Step-by-Step Protocol:

-

Derivatization:

-

Take a 100 µL aliquot of the purified aqueous extract and evaporate to complete dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the carbonyl groups.

-

Incubate at 30°C for 90 minutes.

-

Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of the hydroxyl groups.

-

Incubate at 37°C for 90 minutes.[9]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a capillary column suitable for sugar analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 90°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 6°C/minute.

-

Hold at 280°C for 8 minutes.[10]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

-

-

Data Analysis and Quantification:

-

Identification: Identify the trimethylsilyl (TMS) derivative of this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of derivatized this compound will show characteristic fragmentation patterns.

-

Quantification: Prepare a calibration curve using a series of known concentrations of a this compound standard that have undergone the same derivatization procedure. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., sorbitol) should be added to the samples and standards before derivatization to correct for variations in derivatization efficiency and injection volume.

-

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a common method for the analysis of sugars and polyols that do not possess a UV chromophore.[11][12]

Step-by-Step Protocol:

-

Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system equipped with a refractive index (RI) detector.

-

Column: A column designed for carbohydrate analysis, such as a ligand-exchange column (e.g., Shodex SUGAR SP0810 with a Pb2+ counter-ion) or an amino-propyl column.[13]

-

Mobile Phase: For ligand-exchange columns, ultrapure water is typically used. For amino-propyl columns, an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is common.[14]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant elevated temperature (e.g., 80°C for ligand-exchange columns) to improve peak shape and resolution.[13]

-

Injection Volume: 10-20 µL of the purified extract.

-

-

Data Analysis and Quantification:

-

Identification: Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of an authentic this compound standard.

-

Quantification: Prepare a calibration curve by injecting a series of known concentrations of a this compound standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

-

Potential Pharmacological Activities of this compound

While research specifically investigating the pharmacological properties of this compound is limited, the known bioactivities of other sugar alcohols provide a strong rationale for its exploration as a potential therapeutic agent.

-

Anti-inflammatory and Antioxidant Properties: Other polyols, such as D-pinitol and xylitol, have demonstrated anti-inflammatory and antioxidant activities.[15][16] D-pinitol has been shown to inhibit the COX-2 enzyme, a key player in the inflammatory cascade.[15] Given the structural similarities, it is plausible that this compound may possess similar properties. The antioxidant potential could arise from its ability to scavenge free radicals and chelate pro-oxidant metal ions.[17]

-

Prebiotic Potential: Many non-digestible carbohydrates and polyols can act as prebiotics, selectively promoting the growth of beneficial gut bacteria. The unique branched structure of this compound may make it a substrate for specific probiotic strains, warranting investigation into its effects on the gut microbiome.

Further research is imperative to elucidate the specific bioactivities of this compound. Screening for anti-inflammatory, antioxidant, antimicrobial, and anticancer properties would be a valuable starting point for drug discovery efforts.

Future Directions and Conclusion

The study of this compound in marine plants is a nascent field with considerable room for exploration. Future research should focus on:

-

Broad-Scale Quantification: Conducting comprehensive surveys to quantify this compound concentrations across a wider range of marine plant species, including various seagrasses and marine macroalgae, under different environmental conditions.

-

Elucidation of Bioactivities: Performing a battery of in vitro and in vivo bioassays to systematically evaluate the pharmacological potential of purified this compound.

-

Biosynthetic Pathway Confirmation: Utilizing transcriptomic and genomic approaches in marine plants to identify and characterize the specific enzymes responsible for this compound biosynthesis.

References

- Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693-703.

- Ben-Amotz, A., & Avron, M. (1983). OSMOTIC ADJUSTMENT IN MARINE EUKARYOTIC ALGAE: THE ROLE OF INORGANIC IONS, QUATERNARY AMMONIUM, TERTIARY SULPHONIUM AND CARBOHYDRATE SOLUTES: II. PRASINOPHYTES AND HAPTOPHYTES. Plant Physiology, 71(2), 244-248.

- Bielecka, M., & Gniewosz, M. (2025). Xylitol Antioxidant Properties: A Potential Effect for Inflammation Reduction in Menopausal Women?—A Pilot Study. Antioxidants, 14(8), 1593.

- Bohnert, H. J., Nelson, D. E., & Jensen, R. G. (1995). Adaptations to environmental stresses. The Plant Cell, 7(7), 1099.

- Caturla, N., Perez, M., & Micol, V. (2012). First Phytochemical Evidence of Chemotypes for the Seagrass Zostera noltii. Molecules, 17(9), 10668-10686.

- Drew, E. A. (1983). Sugars, cyclitols and seagrass phylogeny.

- Eser, N., Sakar, M. K., & Kurt, A. (2017). Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Inflammopharmacology, 25(5), 547-555.

- Hart, D. A., & Kindel, P. K. (1970). Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor. Biochemical Journal, 116(4), 569-579.

- Humm, H. J. (1964). Epiphytes of the seagrass, Thalassia testudinum, in Florida. Bulletin of Marine Science of the Gulf and Caribbean, 14(2), 306-341.

- Islam, M. T., Ali, E. S., & Mubarak, M. S. (2020). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 186, 113331.

- Jennings, D. H. (1983). Some aspects of the physiology and biochemistry of marine fungi. Biological Reviews, 58(3), 423-459.

- Jørgensen, L., & Jensen, O. N. (2021). Analysis of Sugar Alcohols by Semi-micro HPLC.

- Kontiza, I., Vagias, C., & Roussis, V. (2018). Cyclic diarylheptanoids deoxycymodienol and isotedarene from Zostera marina (Zosteraceae). Tetrahedron Letters, 59(31), 3045-3048.

- Lee, J. H., & Lee, Y. J. (2014). Anti-Inflammatory Activity of Sugiol, A Diterpene Isolated from Calocedrus formosana Bark. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 329-333.

- Li, H., & Li, F. (2015). The Role of Major Phenolics in Apple to Total Antioxidant Capacity. Journal of Food Science, 80(11), C2417-C2424.

- Maberly, S. C. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. PLoS ONE, 8(3), e58638.

- Maganga, P. Y., Mbusi, L. D., Hamisi, M. I., Mgina, C. A., & Lyimo, T. J. (2024). Bioactive compounds of seven seagrass species from the Western Indian Ocean identified by Gas Chromatography-Mass Spectrometry. Asian Journal of Natural Product Biochemistry, 22(2), 74-88.

- Papikinou, M. A., Pavlidis, K., Cholidis, P., Kranas, D., Adamantidi, T., Anastasiadou, C., & Tsoupras, A. (2024).

- Raven, J. A. (1981). Nutritional strategies of submerged benthic plants: the acquisition of C, N and P by rhizophytes and haptophytes. New Phytologist, 88(1), 1-30.

- Rebouillat, S., & Engel, A. (2018). Antioxidant Activity Modulated by Polyphenol Contents in Apple and Leaves during Fruit Development and Ripening. Molecules, 23(6), 1433.

- Ristic, M., & Petkova, N. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Hygienic Engineering and Design, 19, 3-9.

- Roleda, M. Y., & Dethleff, D. (2022). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 12(1), 66.

- Romero, J., Alcoverro, T., & Manzanera, M. (2000). New Phenolic Compounds in Posidonia oceanica Seagrass: A Comprehensive Array Using High Resolution Mass Spectrometry. Marine Drugs, 18(1), 32.

- Said, A., & Vella, F. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 698.

- Sdiri, K., & Nasri, M. (2022). Plant-derived Modulators of Inflammation and Cartilage Metabolism. Journal of Ethnopharmacology, 282, 114631.

- Semantic Scholar. (2010). The osmotic adjustment of marine microalgae and the complex role osmolytes play in this process.

- Serianni, A. S., & Snyder, J. R. (1987). 1H- and C-13-NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.

- Shah, N. A., & Khan, M. R. (2017). Apple Peel Polyphenols and Their Beneficial Actions on Oxidative Stress and Inflammation. Journal of Food Science, 82(8), 1933-1941.

- Taylor, A. W., & Bruno, R. S. (2014). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. Journal of the American Society for Mass Spectrometry, 25(5), 870-877.

- Terrados, J., & Borja, A. (2021). Posidonia oceanica (L.) Delile at Its Westernmost Biogeographical Limit (Northwestern Alboran Sea): Meadow Features and Plant Phenology. Journal of Marine Science and Engineering, 9(1), 74.

- Thangaraj, M., & Sivasubramanian, A. (2020). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal, 13(3), 1273-1280.

- Touchette, B. W. (2007). Seagrass-salinity interactions: Physiological mechanisms used by submersed marine angiosperms for a life at sea. Journal of Experimental Marine Biology and Ecology, 350(1-2), 190-215.

- Tyerman, S. D. (1989). Solute and water relations of seagrasses. In Biology of Seagrasses (pp. 725-759). Elsevier.

- Vahteristo, L., & Laakso, I. (2016). In Vitro Effects of Some Botanicals with Anti-Inflammatory and Antitoxic Activity. Planta Medica, 82(1-2), 129-135.

- Vella, F., & Said, A. (2020). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.

- Vina, J., & Borras, C. (2010). Practical Guide - Planting Posidonia oceanica. Red Eléctrica de España.

- Vlachos, V., & Gardikis, K. (2020). Structure and Conformation of Zosteraphenols, Tetracyclic Diarylheptanoids from the Seagrass Zostera marina: An NMR and DFT Study. Organic Letters, 22(2), 558-562.

- Wang, Y., & Li, Y. (2019). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Supporting Information for Synthesis and biological evaluation of novel curcumin analogues as potential anti-cancer agents.

- White, P. J., & Brown, P. H. (2016). Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. Agronomy Research, 14(5), 1713-1719.

- Williams, C. A., & Harborne, J. B. (1976). Structure and Conformation of Zosteraphenols, Tetracyclic Diarylheptanoids from the Seagrass Zostera marina: An NMR and DFT Study. Phytochemistry, 15(11), 1721-1724.

- Williams, C. M., & Borja, A. (2023). Plant and Meadow Structure Characterisation of Posidonia oceanica in Its Westernmost Distribution Range. Plants, 12(2), 346.

- Xenophontos, C., & Ioannou, I. (2020).

- Ye, M., & Chen, G. (2012). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Journal of Analytical Methods in Chemistry, 2012, 980753.

- Young, J., & Kim, Y. (2019). Determination of Sugars by ChroZen HPLC (Refractive Index Detector).

Sources

- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DL-apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of salinity on osmotic adjustment, proline accumulation and possible role of ornithine-δ-aminotransferase in proline biosynthesis in Cakile maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas Chromatography–Mass Spectrometry-Based Metabolite Profiling for the Assessment of Freshness in Gilthead Sea Bream (Sparus aurata) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. smujo.id [smujo.id]

- 11. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. keidy.com.tw [keidy.com.tw]

- 13. researchgate.net [researchgate.net]

- 14. jasco-global.com [jasco-global.com]

- 15. Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Xylitol Antioxidant Properties: A Potential Effect for Inflammation Reduction in Menopausal Women?—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apples and Apple By-Products: Antioxidant Properties and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of D-Apiitol

For Researchers, Scientists, and Drug Development Professionals

Foreword

D-Apiitol, a naturally occurring branched-chain sugar alcohol, presents a unique stereochemical puzzle that holds potential significance in various fields, from glycobiology to drug design. As the reduced form of D-Apiose, a key component of plant cell walls, this compound's three-dimensional structure is fundamental to its biological function and interactions. This guide serves as a comprehensive technical resource for researchers and professionals seeking to understand, analyze, and utilize the distinct stereochemistry of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to provide a self-validating framework for the stereochemical elucidation of this intriguing molecule.

Introduction to this compound: A Branched-Chain Pentitol of Interest

D-Apiose, the parent aldopentose of this compound, is a fascinating branched-chain monosaccharide found in plant cell wall polysaccharides like rhamnogalacturonan II and apiogalacturonan.[1][2] In these complex structures, D-Apiose plays a crucial role, for instance, by forming borate cross-links that are vital for the structural integrity of the plant cell wall.[2] The enzymatic reduction of D-Apiose yields this compound, a polyol with its own set of unique properties and potential biological roles.

The defining feature of this compound is its branched five-carbon chain, which gives rise to specific stereochemical configurations. A thorough understanding of these configurations is paramount for any research involving this compound, as its three-dimensional arrangement will dictate its interactions with enzymes, receptors, and other molecules.

The Stereochemical Landscape of this compound

The journey to understanding the stereochemistry of this compound begins with its precursor, D-Apiose. In its open-chain form, D-Apiose possesses a single chiral center at the C2 position, which has a D-configuration.[3] The reduction of the aldehyde group of D-Apiose to a primary alcohol to form this compound does not alter the existing chiral center but introduces a new one, creating a more complex stereochemical environment.

The systematic IUPAC name for this compound is (2R,3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol. This name precisely defines the absolute configuration of its two chiral centers:

-

C2: This carbon is a quaternary chiral center, bonded to a hydroxyl group, a hydroxymethyl group, and two other carbon atoms of the main chain. Its configuration is designated as R.

-

C3: This is a secondary chiral center with a hydroxyl group, and its configuration is S.

These specific configurations give this compound its unique three-dimensional shape, distinguishing it from its stereoisomers.

Sources

An In-depth Technical Guide on the Function of D-Apiose in Plant Growth and Development

Abstract

D-Apiose, a plant-specific branched-chain pentose, is a pivotal, yet often overlooked, monosaccharide with profound implications for plant growth, development, and interaction with the environment. While its reduced form, D-Apiitol, exists, the primary biological significance lies with D-Apiose and its activated nucleotide sugar, UDP-D-Apiose. This guide provides a comprehensive technical overview of the biosynthesis of D-Apiose, its critical structural role within the plant cell wall, and its function as a glycosidic moiety in a diverse array of secondary metabolites. We will delve into the physiological consequences of altered D-Apiose synthesis, its emerging role in plant stress responses, and the pharmacological potential of apiosylated natural products. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and detailed experimental protocols to facilitate further investigation into this unique monosaccharide.

Introduction: The Significance of a Branched-Chain Pentose

The structural integrity and functional dynamics of the plant cell wall are paramount to a plant's life cycle. While polysaccharides like cellulose and hemicellulose form the primary load-bearing network, the pectin matrix provides plasticity and is involved in cell-cell adhesion and signaling. Within this complex matrix lies D-Apiose, a monosaccharide with a unique branched-chain structure.[1] Although a minor component in terms of overall biomass, its function is indispensable. D-Apiose is a key constituent of the pectic polysaccharide rhamnogalacturonan II (RG-II), a structure so complex and conserved across vascular plants that it is often referred to as one of the most intricate carbohydrate structures on Earth.[2]

The central role of D-Apiose in plant biology stems from its involvement in the formation of borate diester cross-links that dimerize RG-II molecules.[1][3] This cross-linking is essential for the assembly of a functional pectin network, and consequently, for normal plant growth and development.[3] Perturbations in D-Apiose synthesis lead to severe developmental defects, underscoring its fundamental importance.[3]

Beyond its structural role, D-Apiose is also found in a vast array of secondary metabolites, including flavonoids and cyanogenic glycosides, forming what are known as apiosides.[4][5] This suggests a dual function, connecting primary cell wall metabolism with the specialized chemistry of plant defense and environmental interaction. This guide will explore these multifaceted roles of D-Apiose, from its biosynthesis to its functional implications, providing both foundational knowledge and practical methodologies for its study.

The Biosynthesis of UDP-D-Apiose: A Bifunctional Enzymatic Conversion

The precursor for all apiose-containing molecules in plants is the activated sugar nucleotide, UDP-D-Apiose. Its synthesis is a remarkably efficient process, catalyzed by a single bifunctional enzyme: UDP-D-Apiose/UDP-D-Xylose Synthase (AXS) .[1]

The biosynthetic pathway begins with UDP-D-glucuronic acid, which is derived from the oxidation of UDP-glucose. The AXS enzyme, which requires NAD+ as a cofactor, then catalyzes the conversion of UDP-D-glucuronic acid into both UDP-D-Apiose and UDP-D-Xylose.[1][6] This reaction involves a decarboxylation and a complex rearrangement of the sugar's carbon skeleton, leading to the formation of the characteristic branched structure of apiose.[1] The dual functionality of this enzyme is a key regulatory point in cell wall precursor synthesis, supplying monomers for both pectin and hemicellulose.

Caption: Biosynthesis of UDP-D-Apiose and UDP-D-Xylose from UDP-D-Glucose.

The Interconversion of D-Apiose and this compound

While D-Apiose is the primary functional form in structural polysaccharides and secondary metabolites, its reduced form, the sugar alcohol this compound, also exists in plants. The interconversion between these two molecules is catalyzed by D-Apiose reductase. Although this enzyme has been identified, the physiological significance and prevalence of this compound in plants are less understood compared to D-Apiose.

The Structural Role of D-Apiose in the Plant Cell Wall

The primary and most well-characterized function of D-Apiose is its structural role within the pectic polysaccharide rhamnogalacturonan II (RG-II).

Rhamnogalacturonan II (RG-II) and Borate Cross-Linking

RG-II is a minor but essential component of pectin, possessing a highly conserved and complex structure. It is composed of a homogalacturonan backbone with four distinct oligosaccharide side chains. D-Apiose residues are found in two of these side chains and serve a critical function: they act as the binding sites for borate ions.[1]

A single borate ion can form a stable diester bond with the hydroxyl groups of two D-Apiose residues, each on a separate RG-II monomer. This creates a covalent cross-link, effectively dimerizing the RG-II molecules.[3] This borate-mediated dimerization of RG-II is crucial for the formation of a three-dimensional pectin network, which contributes significantly to the mechanical properties of the primary cell wall and is essential for normal plant growth.[7] The availability of boron in the soil can therefore directly impact the integrity of the cell wall. In some aquatic plants like duckweed, a higher abundance of apiose-containing polysaccharides (apiogalacturonan) is correlated with faster growth rates, potentially due to more efficient boron assimilation in low-boron aquatic environments.[8]

Caption: Borate-mediated cross-linking of two RG-II monomers via D-Apiose residues.

Physiological Consequences of D-Apiose Deficiency

The indispensable nature of D-Apiose in cell wall structure is starkly illustrated by studies on plants with impaired D-Apiose synthesis. When the expression of the NbAXS1 gene (the gene encoding UDP-D-Apiose/UDP-D-Xylose Synthase in Nicotiana benthamiana) is silenced, the plants exhibit severe phenotypes.[3] These include growth arrest and leaf yellowing.[3] At the cellular level, D-Apiose deficiency leads to abnormal cell wall structures, including excessive thickening, and ultimately results in cell death, accompanied by the formation of reactive oxygen species (ROS).[3] These findings unequivocally demonstrate that the proper synthesis of D-Apiose is essential for cell wall integrity and overall plant viability.

| Plant Species | Genetic Modification | Observed Phenotype | Reference |

| Nicotiana benthamiana | Virus-Induced Gene Silencing (VIGS) of NbAXS1 | Growth arrest, leaf yellowing, cell death, excessive cell wall thickening, reduced D-Apiose levels in cell walls. | [3] |

D-Apiose in Secondary Metabolism: The World of Apiosides

Beyond its structural role, D-Apiose is a component of a wide variety of secondary metabolites, where it is attached as a glycoside to an aglycone. These apiosylated compounds, or apiosides, are found in numerous plant families and encompass several classes of natural products.[5]

Apiosylated Flavonoids

Flavonoids are a diverse group of polyphenolic compounds with a wide range of biological activities. When apiosylated, they form compounds such as apiin (apigenin-7-O-apiosylglucoside), which is found in parsley.[4] Flavonoid apiosides have been reported to possess various pharmacological activities, including antioxidant and anti-inflammatory properties.[4][9]

In plants, flavonoids play a crucial role in mitigating abiotic stress.[10][11] They can act as potent antioxidants, scavenging ROS that accumulate under stress conditions.[10] While the direct impact of apiosylation on the antioxidant capacity of flavonoids is complex and can depend on the position of glycosylation, the addition of sugar moieties generally influences the solubility and compartmentalization of these compounds within the cell.[12] This can affect their ability to reach and neutralize ROS in different cellular locations. It is hypothesized that apiosylation may play a role in fine-tuning the function and localization of flavonoids during stress responses.[5]

Apiosylated Cyanogenic Glycosides

Cyanogenic glycosides are plant defense compounds that release toxic hydrogen cyanide upon tissue damage by herbivores.[13][14] The addition of an apiose moiety to these compounds, as seen in some plant species, may influence their stability, solubility, and interaction with the enzymes that trigger cyanide release. This suggests a role for apiosylation in modulating the plant's chemical defense strategies.[15]

Relevance for Drug Development

The diverse biological activities of apiosylated secondary metabolites make them an interesting area for drug discovery and development.

-

Antioxidant and Anti-inflammatory Properties: Flavonoid apiosides, due to their antioxidant and anti-inflammatory effects, are potential candidates for the development of drugs targeting diseases associated with oxidative stress and inflammation.[4][9]

-

Anticancer Potential: Some flavonoids and their glycosides have been shown to inhibit cell proliferation and tumor growth.[12] The specific effects of apiosylation on these activities warrant further investigation.

-

Modulation of Bioavailability: Glycosylation is a key determinant of the bioavailability and pharmacokinetic properties of many natural products. Understanding how apiosylation affects the absorption, distribution, metabolism, and excretion of bioactive compounds is crucial for their development as therapeutic agents.

Experimental Protocols

Quantification of D-Apiose in Plant Cell Walls via HPAEC-PAD

This protocol describes a method for the analysis of monosaccharides, including D-Apiose, from plant cell wall material using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[9]

6.1.1. Principle

Plant cell wall material is first isolated and destarched. The polysaccharides are then hydrolyzed into their constituent monosaccharides using acid. The released monosaccharides are separated by HPAEC at high pH and detected electrochemically using PAD. Quantification is achieved by comparing peak areas to those of known standards.

6.1.2. Methodology

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Grind fresh or frozen plant tissue to a fine powder in liquid nitrogen.

-

Wash the powder sequentially with 70% (v/v) ethanol, 100% ethanol, and acetone to remove soluble components.

-

Dry the resulting pellet to obtain the AIR.

-

If necessary, perform a destarching step using α-amylase and pullulanase.

-

-

Acid Hydrolysis:

-

Weigh approximately 5 mg of dry AIR into a screw-cap tube.

-

Add 500 µL of 2 M trifluoroacetic acid (TFA).

-

Incubate at 121°C for 1 hour.

-

Cool the tubes on ice and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a new tube and dry completely using a centrifugal evaporator.

-

Resuspend the dried hydrolysate in a known volume of ultrapure water (e.g., 500 µL).

-

-

HPAEC-PAD Analysis:

-

System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector with a gold electrode.

-

Column: A suitable anion-exchange column for carbohydrate analysis (e.g., CarboPac series).

-

Eluent: An isocratic or gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical starting condition is isocratic elution with 18 mM NaOH.

-

Flow Rate: Approximately 0.5-1.0 mL/min.

-

Detection: Pulsed amperometric detection using a carbohydrate waveform.

-

Standard Curve: Prepare a mixed standard solution containing D-Apiose and other relevant monosaccharides (e.g., rhamnose, arabinose, galactose, glucose, xylose, mannose) at a range of concentrations (e.g., 1-100 µM).

-

Injection: Inject the resuspended hydrolysate and the standards onto the HPAEC system.

-

-

Data Analysis:

-

Identify the D-Apiose peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Integrate the peak area for D-Apiose in both the standards and the samples.

-

Construct a standard curve by plotting peak area against concentration for the D-Apiose standards.

-